![molecular formula C15H11Cl2NO3S B3387244 2-({[(3,5-Dichlorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid CAS No. 795290-87-8](/img/structure/B3387244.png)
2-({[(3,5-Dichlorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid
概要
説明
“2-({[(3,5-Dichlorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid” is a chemical compound with the CAS Number: 795290-87-8 . It has a molecular weight of 356.23 and its molecular formula is C15H11Cl2NO3S . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H11Cl2NO3S/c16-9-5-10(17)7-11(6-9)18-14(19)8-22-13-4-2-1-3-12(13)15(20)21/h1-7H,8H2,(H,18,19)(H,20,21) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 356.22 . It is a powder at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not available in the sources.作用機序
The mechanism of action of 2-({[(3,5-Dichlorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes. Specifically, this compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. By inhibiting COX-2 activity, this compound may have anti-inflammatory effects.
Biochemical and physiological effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects, as well as antioxidant and neuroprotective properties. This compound has also been found to inhibit the growth of certain cancer cells and to have antiviral activity. These effects make this compound a valuable tool for researchers studying a variety of diseases and conditions.
実験室実験の利点と制限
One of the main advantages of using 2-({[(3,5-Dichlorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid in lab experiments is its well-documented synthesis method. This makes it easy to reproduce in a laboratory setting. Additionally, this compound has been extensively studied, which means that researchers have a wealth of information about its biochemical and physiological effects. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to interpret results and to design experiments that effectively target specific pathways.
将来の方向性
There are many potential future directions for research on 2-({[(3,5-Dichlorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid. One area of interest is the development of new therapeutic agents based on the structure of this compound. Researchers may also investigate the role of this compound in the treatment of specific diseases, such as cancer or neurodegenerative disorders. Additionally, further research may be conducted to better understand the mechanism of action of this compound and to identify new pathways that it may target.
In conclusion, this compound is a valuable tool for researchers studying a variety of diseases and conditions. Its well-documented synthesis method and extensive research history make it a useful compound for lab experiments. While its mechanism of action is not fully understood, its range of biochemical and physiological effects make it a promising area of research for the future.
科学的研究の応用
2-({[(3,5-Dichlorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid has been extensively studied for its potential use in scientific research. It has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. This compound has been used to study the effects of oxidative stress on cells, as well as the role of certain enzymes in disease states. It has also been used to investigate the mechanisms of action of certain drugs and to develop new therapeutic agents.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H302, H315, H319, and H335, suggesting that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
2-[2-(3,5-dichloroanilino)-2-oxoethyl]sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO3S/c16-9-5-10(17)7-11(6-9)18-14(19)8-22-13-4-2-1-3-12(13)15(20)21/h1-7H,8H2,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXUNERKGGYNER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCC(=O)NC2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9-Oxa-3-azabicyclo[4.2.1]nonan-4-one](/img/structure/B3387171.png)
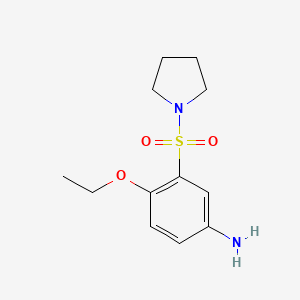
![3,4-Dihydropyrazino[2,1-c][1,2,4]thiadiazine-9-carboxylic acid 2,2-dioxide](/img/structure/B3387185.png)
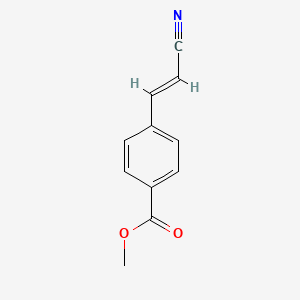

![N-[4-(2-chloroacetyl)phenyl]butanamide](/img/structure/B3387209.png)
![4-Chloro-2-{[(4-chlorophenyl)thio]methyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B3387215.png)
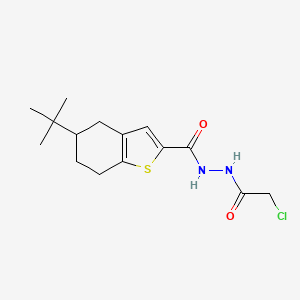
![2-{[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]formamido}acetic acid](/img/structure/B3387226.png)
![2-[(4-Nitrophenyl)sulfanyl]propanoic acid](/img/structure/B3387228.png)
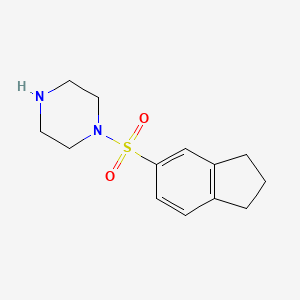
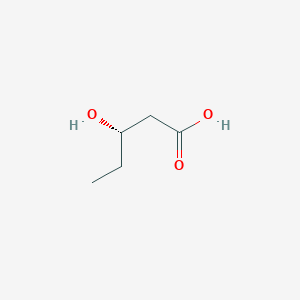
![4-chloro-2-pyridin-3-yl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B3387247.png)